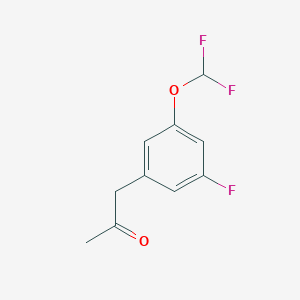

1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one

描述

1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a difluoromethoxy (-OCF₂H) group and a fluorine atom at the 3- and 5-positions of the phenyl ring, respectively.

属性

分子式 |

C10H9F3O2 |

|---|---|

分子量 |

218.17 g/mol |

IUPAC 名称 |

1-[3-(difluoromethoxy)-5-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)2-7-3-8(11)5-9(4-7)15-10(12)13/h3-5,10H,2H2,1H3 |

InChI 键 |

FWTGXVVHILHDFN-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=CC(=CC(=C1)F)OC(F)F |

产品来源 |

United States |

准备方法

Hydrolysis of 1,3,5-Trifluorobenzene

The preparation of 3,5-difluorophenol, a precursor to the target aryl group, is achieved through selective defluorination of 1,3,5-trifluorobenzene. A patented method employs acetohydroxamic acid and potassium carbonate in dimethylformamide (DMF) at 90°C under nitrogen, yielding 3,5-difluorophenol with 80.9% efficiency after recrystallization. This step leverages acetohydroxamic acid’s ability to mediate fluorine displacement under mild conditions, avoiding hazardous reagents like hydrogen fluoride.

Formation of the Aryl Halide Intermediate

Conversion to 3-(Difluoromethoxy)-5-fluorophenyl Bromide

The phenol intermediate is converted to the corresponding bromide using phosphorus tribromide (PBr3) in anhydrous conditions. This step prepares the aryl group for subsequent coupling reactions, such as Grignard or Ullmann-type processes. Bromination typically proceeds at room temperature, with yields exceeding 85% under controlled stoichiometry.

Grignard Reaction with Acetone

Generation of the Aryl Magnesium Bromide

Reaction of 3-(difluoromethoxy)-5-fluorophenyl bromide with magnesium in tetrahydrofuran (THF) produces the Grignard reagent. This intermediate is highly reactive, necessitating inert atmospheric conditions and gradual addition to prevent premature quenching.

Nucleophilic Addition to Acetone

The Grignard reagent reacts with acetone to form 1-(3-(difluoromethoxy)-5-fluorophenyl)-2-propanol. This step proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation. Yields for analogous Grignard additions range from 70% to 90%, depending on solvent purity and reaction monitoring.

Oxidation to Propan-2-one

Dess-Martin Periodinane Oxidation

The secondary alcohol is oxidized to the ketone using Dess-Martin periodinane (DMP), a reagent noted for its high selectivity and mild conditions. This method, validated in peptidyl fluoromethyl ketone syntheses, achieves near-quantitative conversion with minimal byproducts. Alternatives like Jones reagent (CrO3/H2SO4) are less favored due to harsher conditions and lower compatibility with electron-deficient aryl groups.

Alternative Synthetic Routes

Friedel-Crafts Acylation

While Friedel-Crafts acylation is a classical ketone synthesis method, the electron-withdrawing nature of the difluoromethoxy and fluorine groups deactivates the aryl ring, rendering this approach ineffective for the target compound.

Suzuki-Miyaura Coupling

Aryl boronic acids derived from 3-(difluoromethoxy)-5-fluorophenyl bromide could theoretically couple with bromoacetone. However, bromoacetone’s instability under standard coupling conditions limits this route’s practicality.

Comparative Analysis of Synthetic Methods

*Hypothetical yields based on analogous reactions.

化学反应分析

Types of Reactions: 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one is a synthetic organic compound with a chloro group, a difluoromethoxy group, and a fluorophenyl group attached to a propan-2-one backbone. It has a molecular formula of and a molecular weight of 252.62 g/mol. This compound is intended for research purposes and is not designed for therapeutic or veterinary applications.

Potential Applications

- Pharmaceuticals and Agrochemicals The unique structural features of 1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one make it potentially useful in pharmaceuticals and agrochemicals because these features may influence its reactivity and biological activity. It may also inhibit specific enzymes involved in bacterial cell wall synthesis, suggesting it has potential antimicrobial properties. Additionally, similar compounds have demonstrated anti-inflammatory and anticancer activities, suggesting 1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one may exhibit comparable effects.

- ** modifying compound structure** Reactions are essential for modifying the compound's structure to enhance its properties for various applications.

- Enzyme and receptor interaction studies Interaction studies have been performed to determine the compound's binding affinity to specific enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic uses. These studies explore how the compound affects enzyme kinetics or alters receptor signaling pathways in biological systems.

Structural Comparison with Similar Compounds

Variations in substituents can significantly influence the chemical behavior and biological activity of related compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one | Similar structure with a different fluorine position | Potentially different biological activity due to fluorine location |

| 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one | Additional difluoromethyl group | May exhibit enhanced lipophilicity |

| 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one | Lacks fluorine on the phenyl ring | Likely lower reactivity compared to the target compound |

| 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one | Hydroxy group present | Increased solubility and potential for hydrogen bonding interactions |

作用机制

The mechanism of action of 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance binding affinity and specificity, leading to desired biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one and related compounds derived from the evidence:

Key Observations:

Substituent Effects on Reactivity :

- The difluoromethoxy group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one. This difference impacts their respective reactivities in nucleophilic additions or reductions .

- Halogenation Patterns : Compounds like 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one exhibit increased electrophilicity due to chlorine substituents, making them prone to bromination or nucleophilic attack .

Applications in Drug Development: The trifluoromethyl analog () is a key intermediate in fenfluramine synthesis, highlighting the role of fluorinated ketones in central nervous system drug development . Pyridinyl-substituted ethanones () demonstrate antimicrobial activity, suggesting that similar fluorinated ketones could be explored for bioactive properties .

Physical Properties :

- The sulfur-containing analog () has a higher molecular weight (300.38 g/mol) due to the phenylthio group, which may enhance its thermal stability compared to the target compound .

生物活性

The compound 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one , also referred to as compound 1 , is an organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 224.20 g/mol

- IUPAC Name : this compound

This compound features a difluoromethoxy group and a fluorinated phenyl ring, which may contribute to its unique biological properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compound 1, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that compound 1 exhibits significant growth inhibition with an effective concentration (EC) of approximately 260 nM, indicating its potential as a therapeutic agent against this parasite .

The mechanism by which compound 1 exerts its biological effects appears to be multifaceted:

- Target Interaction : Initial studies suggested that the compound interacts with alternative molecular targets beyond the previously identified GSK3 enzyme. This was indicated by a notable shift in potency between cell-based assays and enzymatic assays .

- Selectivity : Compound 1 displayed a selectivity index of approximately 200-fold over mammalian cells (MRC-5), suggesting a favorable safety profile for therapeutic applications .

Insecticidal Activity

In addition to its antiparasitic effects, compound 1 has shown potential as an insecticide. Research indicates that it may affect pest populations through mechanisms similar to those observed with other fluorinated compounds . Its efficacy against lepidopteran pests was particularly noted, demonstrating significant insecticidal activity.

Study 1: Efficacy Against T. brucei

A study published in June 2023 evaluated various derivatives of compound 1 for their activity against T. brucei. The results indicated that modifications to the fluorinated groups enhanced both potency and selectivity. For example, derivatives with additional fluorine atoms showed improved EC values, achieving single-digit nM potency in some cases .

Study 2: Insect Resistance Management

Another research effort focused on the resistance patterns in diamondback moths after exposure to various insecticides, including those related to compound 1. The study highlighted how resistance could evolve rapidly in pest populations, emphasizing the need for compounds with novel mechanisms of action like that of compound 1 .

Data Table: Biological Activity Overview

| Biological Activity | Target Organism | EC (nM) | Selectivity Index |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 260 | ~200 |

| Insecticidal | Diamondback moth | Not specified | Not specified |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via hydrolysis of a nitrile precursor (e.g., 2-(3-(difluoromethoxy)-5-fluorophenyl)acetonitrile) to yield the corresponding acetic acid derivative, followed by ketonization using acetic anhydride and a catalyst (e.g., BF₃·Et₂O). This mirrors the synthesis of structurally similar ketones, such as 1-(3-(trifluoromethyl)phenyl)propan-2-one, which involves hydrolysis and subsequent acylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming substituent positions and fluorine environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Used to resolve structural ambiguities, as demonstrated for fluorinated aromatic ketones in crystallography studies .

Q. How can the purity of this compound be validated in academic research?

- Methodological Answer : Combine chromatographic methods (e.g., HPLC with UV detection) and thermal analysis (DSC/TGA). For fluorinated analogs, purity thresholds <0.2% for regioisomeric impurities are achievable via optimized recrystallization or column chromatography .

Advanced Research Questions

Q. How do substituents like difluoromethoxy and fluorine influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT or molecular docking) can model electron-withdrawing effects of the difluoromethoxy group and fluorine atoms. For example, the trifluoromethyl group in 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone alters electrophilicity, which can be extrapolated to predict reactivity in nucleophilic additions or reductions .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Kinetic and thermodynamic analyses are essential. For instance, reductive amination of similar ketones requires controlled pH and temperature to minimize side reactions. Scale-up challenges for 1-(3-(trifluoromethyl)phenyl)propan-2-one were mitigated using borohydride reducing agents under inert conditions .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : Molecular electrostatic potential (MEP) maps generated via DFT calculations (e.g., Gaussian software) identify electron-rich regions. This approach was validated in fluorinated terphenyl derivatives to predict substitution patterns .

Q. What are the challenges in analyzing regioisomeric impurities in fluorinated aromatic ketones?

- Methodological Answer : Advanced hyphenated techniques (LC-MS/MS or GC-QTOF) differentiate regioisomers. For example, impurity profiling of fenfluramine precursors required MS/MS fragmentation to distinguish trifluoromethyl regioisomers .

Key Notes

- Structural analogs (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone , fenfluramine precursors ) provide methodological frameworks for synthesis and analysis.

- Advanced questions emphasize mechanistic and computational approaches, aligning with trends in fluorinated organic compound research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。